Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL

Synthetic Chemistry Cross-Coupling Thienopyrimidine

This 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL provides a strategic synthetic advantage with its reactive 6-bromo group, essential for Suzuki-Miyaura and Buchwald-Hartwig diversification. Unlike unsubstituted analogs, this derivative overcomes solubility challenges in assay development. It is an ideal building block for focused kinase inhibitor (VEGFR-2, BRAF) and antifolate libraries.

Molecular Formula C7H5BrN2OS
Molecular Weight 245.10 g/mol
Cat. No. B7968328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL
Molecular FormulaC7H5BrN2OS
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC=N2)Br
InChIInChI=1S/C7H5BrN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2H,1H3,(H,9,10,11)
InChIKeyALRYVJTWOHTDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL: A Key Heterocyclic Building Block for Kinase Inhibitor and Antifolate Drug Discovery


6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core, a scaffold that has been widely utilized in the design of kinase inhibitors and antifolates targeting purine biosynthesis. This scaffold provides a rigid, planar structure that is conducive to interactions within the ATP-binding pockets of kinases [1] and the active sites of folate-dependent enzymes [2]. The presence of a reactive bromine at the 6-position offers a key synthetic handle for further functionalization via cross-coupling reactions, making this compound a versatile intermediate for the development of novel therapeutic agents with tunable selectivity and potency.

Why Generic 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL Substitution Fails: The Critical Role of the 6-Bromo Substituent in Synthetic Versatility and Solubility


Substituting 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL with a generic thieno[2,3-d]pyrimidine analog is not feasible due to the distinct chemical and functional consequences of the 6-bromo substituent. The bromine atom is not merely a placeholder; it is a critical synthetic linchpin for further derivatization via reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling the introduction of diverse aryl, heteroaryl, and amine side chains that are essential for tuning biological activity [1]. Moreover, in the context of antifolate drug discovery, the 6-bromo substituent has been directly shown to dramatically impact the solubility of the final compound, with 6-bromo derivatives exhibiting adequate solubility for IC50 determination while their 6-unsubstituted counterparts were too poorly soluble to assay [2]. Thus, using a different analog would compromise the synthetic pathway and potentially eliminate any measurable biological activity due to altered physicochemical properties.

Quantitative Comparative Evidence for Selecting 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL as a Preferred Research Intermediate


Synthetic Versatility and Yield: Comparison of 6-Bromo vs. 6-Unsubstituted Analogs in Cross-Coupling Reactions

The 6-bromo substituent of 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL serves as a critical handle for further derivatization. Studies on related 6-bromo-thieno[2,3-d]pyrimidine systems demonstrate a high overall yield of 56.9% for a four-step synthetic route culminating in a 6-bromo-N-aryl derivative [1]. This demonstrates the utility of the bromine atom for facilitating efficient synthesis of diverse compound libraries. In contrast, 6-unsubstituted analogs lack this reactive site, severely limiting their potential for diversification.

Synthetic Chemistry Cross-Coupling Thienopyrimidine

Impact on Aqueous Solubility: Direct Comparison of 6-Bromo vs. 6-Unsubstituted Thieno[2,3-d]pyrimidines

The presence of the 6-bromo substituent has a profound and quantifiable impact on the aqueous solubility of thieno[2,3-d]pyrimidine derivatives. In a study of 2,4-diaminothieno[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors, the 6-unsubstituted compounds were found to have extremely poor solubility, making it impossible to determine their IC50 values [1]. In contrast, three of the five 6-bromo derivatives in the same study were sufficiently soluble to allow for the determination of their IC50 values against three different enzymes, with the most active compound showing an IC50 of 7.5 μM against Pneumocystis carinii DHFR [1].

Solubility Physicochemical Properties Antifolate

Antiproliferative Activity Against Cancer Cell Lines: Class-Level Comparison of Thieno[2,3-d]pyrimidines

While direct data for 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL is unavailable, the thieno[2,3-d]pyrimidine scaffold has been extensively validated as a core for developing potent anticancer agents. A recent study on novel thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors reported that compound 8b demonstrated significant anti-proliferative activities with IC50 values of 16.35 μM and 8.24 μM against PC3 and HepG2 cell lines, respectively, outperforming the reference drug sorafenib [1]. This class-level activity profile supports the rationale for selecting this scaffold for cancer research programs.

Anticancer Kinase Inhibitor VEGFR-2

Optimal Application Scenarios for 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL in Research and Industry


Core Building Block for Kinase Inhibitor Library Synthesis

The compound is ideally suited as a starting material for the synthesis of focused libraries targeting kinases such as VEGFR-2 and BRAF. The 6-bromo group enables efficient diversification via Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing researchers to systematically explore the chemical space around the thieno[2,3-d]pyrimidine core and optimize for potency and selectivity, as demonstrated by the class-level activity of related compounds [1].

Key Intermediate in the Development of Antifolate Therapeutics

6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL can be employed as a key intermediate in the synthesis of novel antifolate agents targeting de novo purine biosynthesis. Its use is supported by research showing that 6-substituted thieno[2,3-d]pyrimidines can act as dual inhibitors of GARFTase and AICARFTase, with selectivity for uptake by folate receptors expressed on cancer cells [2].

Synthesis of Soluble Analogs for In Vitro Pharmacological Studies

Given the established impact of the 6-bromo group on improving the aqueous solubility of thieno[2,3-d]pyrimidine derivatives [3], this compound is a strategic choice for research programs where in vitro solubility is a known challenge. It provides a synthetically tractable path to generate analogs that are more likely to be assayable, thereby accelerating the lead optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.